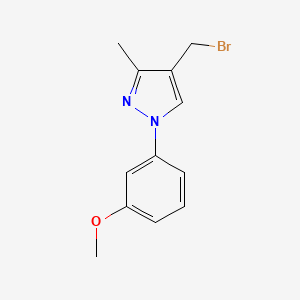

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole

Description

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is a pyrazole-based compound characterized by a bromomethyl (-CH₂Br) group at position 4, a 3-methoxyphenyl substituent at position 1, and a methyl group at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C12H13BrN2O |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

4-(bromomethyl)-1-(3-methoxyphenyl)-3-methylpyrazole |

InChI |

InChI=1S/C12H13BrN2O/c1-9-10(7-13)8-15(14-9)11-4-3-5-12(6-11)16-2/h3-6,8H,7H2,1-2H3 |

InChI Key |

XFSIZRHGOFPKTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CBr)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

The target molecule, 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole, features a pyrazole core substituted at the 1-position with a 3-methoxyphenyl group, a methyl group at the 3-position, and a bromomethyl group at the 4-position. The synthetic challenge lies in achieving regioselective substitution on the pyrazole ring, especially the introduction of the bromomethyl group at position 4 without affecting other reactive sites.

General Synthetic Strategy

The preparation typically involves:

- Construction of the pyrazole core with the desired substituents (3-methyl and 1-(3-methoxyphenyl))

- Selective functionalization at the 4-position to introduce the bromomethyl group

The literature indicates that the pyrazole nucleus is often synthesized first, followed by selective alkylation or halogenation steps to install the bromomethyl substituent.

Preparation Methods

Synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole Core

A common approach to synthesize the pyrazole core involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 1-(3-methoxyphenyl) substituent, 3-methoxyphenylhydrazine is reacted with appropriate β-ketoesters or diketones bearing the methyl group at the 3-position to form the substituted pyrazole ring.

For example, hydrazine derivatives bearing the 3-methoxyphenyl group condense with methylated diketones under reflux conditions in ethanol or other solvents, yielding the 3-methyl-1-(3-methoxyphenyl)-1H-pyrazole intermediate with good yields (typically 60–85%).

Introduction of the Bromomethyl Group at the 4-Position

The bromomethyl substituent at the 4-position is introduced via selective bromination or bromomethylation reactions. Two principal methods are reported:

Bromination of Methyl Group Followed by Bromomethylation

- Starting from 4-methyl-substituted pyrazoles, selective bromination at the methyl group is achieved using N-bromosuccinimide (NBS) under controlled conditions.

- Microwave irradiation or conventional heating can be employed, with microwave-assisted reactions offering shorter reaction times (15 min to a few hours) and higher selectivity.

- The reaction conditions are optimized to favor monobromination over dibromination by adjusting the equivalents of NBS and reaction time.

Direct Bromomethylation via Halomethylation Reagents

- An alternative involves the reaction of the pyrazole with bromomethylating agents such as bromomethyl iodide or bromomethyl sulfonates in the presence of a base.

- For example, the pyrazole hydroxyl or methyl group can be alkylated with bromomethyl iodide in alkaline media (e.g., sodium hydride in dimethylformamide) to afford the bromomethylated product in high yield (around 88%).

Detailed Experimental Procedure Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3-Methoxyphenylhydrazine + methyl diketone, reflux in ethanol | Formation of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole |

| 2 | 4-Methyl pyrazole intermediate treated with NBS (1.5 eq), microwave irradiation at 150 °C for 4 h | Selective bromination of methyl group to bromomethyl |

| 3 | Work-up: extraction with ethyl acetate, washing, drying over sodium sulfate | Isolation of 4-(bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole |

A summary of reaction parameters and yields for the bromination step is presented below:

| Entry | NBS Equiv. | Heating Method | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.0 | Microwave (150 °C) | 15 min | 47 | Partial conversion, mixture of mono- and dibromo products |

| 2 | 1.5 | Microwave (150 °C) | 4 h | 69 | High monobromo selectivity |

| 3 | 1.5 | Conventional heating | 4 h | 55 | Slightly lower yield than microwave |

| 4 | 2.0 | Conventional heating | 24 h | 73 | Increased dibromo by-products |

Microwave-assisted bromination was found to be more efficient and selective compared to conventional heating.

Characterization and Purification

- The final product is purified by column chromatography on silica gel using ethyl acetate–n-hexane mixtures.

- Characterization is performed using nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- The bromomethyl group shows characteristic signals in the 1H NMR spectrum around 4.5–5.0 ppm.

- Elemental analysis confirms the purity and composition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination of 4-methyl pyrazole | 1-(3-Methoxyphenyl)-3-methyl-4-methyl-1H-pyrazole | NBS | Microwave 150 °C, 4 h | 69 | Selective, fast | Requires microwave reactor |

| Direct bromomethylation | 4-hydroxypyrazole derivative | Bromomethyl iodide, NaH, DMF | 0 °C to 60 °C, 1 h | 88 | High yield | Requires strong base, inert atmosphere |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 4-position undergoes nucleophilic substitution with various nucleophiles. For example:

-

Ammonia/Amine Alkylation : Reacts with primary/secondary amines to form N-alkylated pyrazole derivatives.

-

Thiol Substitution : Forms thioether linkages when treated with thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Example Reaction:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives. Yields depend on the electronic nature of the boronic acid (e.g., electron-deficient partners show faster kinetics) .

-

Ullmann-Type Coupling : Copper-catalyzed coupling with aryl halides under microwave activation (e.g., 100°C, 2 hours) .

Conditions for Suzuki-Miyaura:

| Catalyst | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80°C | 78–85 |

Functional Group Transformations

-

Oxidation : The methyl group at the 3-position is resistant to oxidation, but the methoxyphenyl substituent can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives .

-

Reduction : Limited data exists, but catalytic hydrogenation (H₂/Pd-C) may reduce the pyrazole ring selectively under controlled conditions .

Heterocycle Formation

Reacts with hydrazines or carbonyl compounds to form fused pyrazole systems:

-

Pyrazolo[3,4-c]pyrazoles : Formed via cyclocondensation with hydrazine derivatives (e.g., 4-fluorophenylhydrazine) in ethanol under reflux .

Example Pathway:

Solvent Effects and Catalysis

-

Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in substitution/coupling reactions due to improved solubility of intermediates .

-

Microwave Assistance : Reduces reaction times (e.g., Ullmann coupling completes in 2 hours vs. 12 hours conventionally) .

Comparative Reactivity

The bromomethyl group’s reactivity surpasses that of chloro or methyl analogs, as shown below:

| Compound | Reaction with Thiophenol | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4-(Bromomethyl)-1-(3-methoxyphenyl)-... | 1.5 | 92 | |

| 4-(Chloromethyl)-1-(3-methoxyphenyl)-.. | 4.0 | 75 |

Key Mechanistic Insights

-

Steric Effects : The 3-methyl group on the pyrazole ring slightly hinders nucleophilic attack at the 4-position but stabilizes transition states via hyperconjugation .

-

Electronic Effects : The electron-donating methoxy group on the phenyl ring increases the electron density of the pyrazole ring, moderating electrophilic substitution rates .

Scientific Research Applications

Potential Applications

- Medicinal Chemistry The compound can be a building block for new pharmaceuticals due to its unique structure and reactivity. Studies are still emerging regarding its interactions with biological targets, but its potential to act as an enzyme inhibitor or receptor modulator could be explored further in pharmacological research. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

- Synthesis The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves several steps.

- Material Science The presence of both the bromomethyl group and the methoxyphenyl substituent in 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole allows for diverse chemical modifications and applications that may not be possible with its analogs.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole. A comparison highlights its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Lacks the methoxyphenyl and methyl groups | Less versatile in synthetic applications |

| 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole | Lacks the bromine atom | Reduced reactivity in substitution reactions |

| 4-Chloro-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different reactivity profile due to halogen substitution |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Contains a phenyl group instead of a bromomethyl group | Different electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Electronic Properties

Positional Isomerism

- 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2126177-73-7):

- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3):

Aromatic Substitutents

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives :

- 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (PDB ligand 1Z6):

Physical and Spectroscopic Properties

Biological Activity

4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by its unique chemical structure, which includes a bromomethyl group, a methoxyphenyl group, and a methyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is with a molecular weight of 281.15 g/mol. The presence of the bromomethyl and methoxy groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research into the biological activities of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is still emerging, but several studies have indicated its potential as an enzyme inhibitor and receptor modulator.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, demonstrating promising antibacterial effects. The structural modifications in 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole may enhance these properties further due to the presence of the bromine atom and methoxy group, which can influence membrane permeability and target interactions .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The specific compound 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole could potentially exhibit similar effects due to its structural characteristics, which may facilitate interaction with inflammatory pathways .

Anticancer Properties

Pyrazoles have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. Research into 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole's specific interactions with cancer-related targets is warranted to explore its therapeutic potential further .

The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multi-step reactions starting from appropriate pyrazole precursors. The bromomethyl group can be introduced through electrophilic substitution methods, which are crucial for enhancing the compound's reactivity towards biological targets.

The proposed mechanism of action involves binding to specific receptors or enzymes within biological systems, leading to modulation of various biochemical pathways. Understanding these interactions is essential for evaluating the therapeutic efficacy and safety profile of this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Lacks methoxyphenyl and methyl groups | Less versatile in synthetic applications |

| 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole | Lacks bromine atom | Reduced reactivity in substitution reactions |

| 4-Chloro-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different reactivity profile due to halogen substitution |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Contains a phenyl group instead of a bromomethyl group | Different electronic properties affecting reactivity |

This table illustrates how the combination of both bromomethyl and methoxyphenyl substituents in 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole allows for diverse chemical modifications that enhance its biological activity compared to its analogs.

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including compounds closely related to 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole. These studies found that certain modifications led to increased potency against specific biological targets, indicating that further exploration into this compound could yield valuable insights into its therapeutic applications .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole?

The compound is typically synthesized via cyclocondensation or substitution reactions. A common approach involves:

Core Pyrazole Formation : Reacting β-ketoesters with hydrazine derivatives under acidic conditions to form the pyrazole ring .

Bromomethyl Introduction : Using brominating agents (e.g., NBS or PBr₃) to substitute a methyl group at the 4-position .

Aryl Substitution : Coupling the 1-position with 3-methoxyphenyl groups via Ullmann or Buchwald-Hartwig amination .

Key Considerations : Solvent choice (e.g., THF/water mixtures), temperature (50–80°C), and catalysts (e.g., CuSO₄ for click chemistry) are critical for yield optimization .

Advanced Synthesis

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for synthesizing pyrazole-triazole hybrids?

CuAAC is widely used to functionalize pyrazole derivatives. Optimization strategies include:

- Catalyst System : Copper sulfate (0.2 equiv) with sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C for 16 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate triazole-pyrazole hybrids (>60% yield) .

- By-product Mitigation : Monitoring reaction progress via TLC and adjusting stoichiometry to avoid over-alkylation .

Structural Characterization

Q. What analytical techniques resolve the molecular geometry of 4-(bromomethyl)pyrazole derivatives?

X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks .

NMR Spectroscopy :

- ¹H NMR : Methyl groups at 1.2–1.5 ppm; bromomethyl protons at 3.8–4.2 ppm .

- ¹³C NMR : Methoxy carbons at 55–60 ppm; pyrazole carbons at 140–150 ppm .

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 335.03) .

Functionalization Strategies

Q. How can bromomethyl groups be selectively introduced without disrupting existing substituents?

Radical Bromination : Use N-bromosuccinimide (NBS) under UV light to target methyl groups .

Electrophilic Substitution : Employ PBr₃ in anhydrous DCM at 0°C to minimize side reactions .

Protection-Deprotection : Temporarily shield reactive sites (e.g., methoxy groups) with TBDMS-Cl before bromination .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Dynamic Effects : NMR may show averaged conformations in solution, while X-ray captures static solid-state structures .

Refinement Protocols : Use restraints in crystallographic software (e.g., SHELXL) to model disorder or hydrogen atoms .

Complementary Techniques : Pair XRD with DFT calculations to validate bond angles and torsional strain .

Reaction By-product Management

Q. What strategies identify and isolate by-products in pyrazole synthesis?

Chromatographic Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

Mechanistic Insight : Common by-products include:

- Over-brominated analogs : Mitigated by limiting bromine equivalents .

- Hydrazine adducts : Avoided via strict pH control during cyclocondensation .

Recrystallization : Ethanol/water mixtures preferentially crystallize the target compound .

Stability and Storage

Q. What conditions prevent degradation of bromomethyl-substituted pyrazoles?

- Light Sensitivity : Store in amber vials at –20°C to inhibit radical bromine loss .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the bromomethyl group .

- Short-term Stability : Solutions in DMSO-d₆ remain stable for 48 hours at 4°C .

Biological Activity Profiling

Q. How are pyrazole derivatives screened for potential bioactivity?

Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) via fluorescence-based assays .

Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ values <10 µM indicate potency) .

Molecular Docking : Simulate binding to prostaglandin G/H synthase active sites to rationalize anti-inflammatory activity .

Computational Modeling

Q. How can DFT calculations predict reactivity of bromomethylpyrazoles?

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity at the bromomethyl site .

Transition State Analysis : Model SN2 displacement reactions to predict substitution kinetics .

Solvent Effects : Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF) .

Green Chemistry Approaches

Q. What solvent-free or catalytic methods reduce waste in pyrazole synthesis?

Mechanochemistry : Grind reactants (e.g., hydrazines and diketones) in a ball mill for 2 hours .

Microwave Assistance : Reduce reaction times from 16 hours to 30 minutes with controlled microwave heating .

Biocatalysis : Lipase-mediated acetylation of hydroxypyrazoles minimizes toxic by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.